molecular formula C8H7N3O3 B14891532 2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B14891532
M. Wt: 193.16 g/mol
InChI Key: CSHUQLSGYFRBPG-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of a base can lead to the formation of the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative .

Scientific Research Applications

2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its dual ring structure, which combines the properties of both imidazole and pyridine rings.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-(hydroxymethyl)-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c12-3-6-9-4-1-2-5(8(13)14)10-7(4)11-6/h1-2,12H,3H2,(H,13,14)(H,9,10,11)

InChI Key

CSHUQLSGYFRBPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)CO)C(=O)O

Origin of Product

United States

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